2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate
Description
2-(Benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate is a synthetic organic compound characterized by a central phenyl ring substituted with a benzenesulfonyl group at position 2 and a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group at position 4. The hydroxyl group of the central phenyl is esterified with 4-chlorobenzoic acid, forming a benzoate ester. Key synonyms include KS-000035LH and ZINC3134263, with CAS registry numbers and structural identifiers cataloged in chemical databases .
The compound’s structural complexity arises from its trifunctional design:
- 3-Chloro-5-(trifluoromethyl)pyridinyloxy group: Introduces halogenated and fluorinated substituents, influencing lipophilicity and metabolic stability.
- 4-Chlorobenzoate ester: Provides steric bulk and modulates solubility.
Properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2F3NO5S/c26-17-8-6-15(7-9-17)24(32)36-21-11-10-18(13-22(21)37(33,34)19-4-2-1-3-5-19)35-23-20(27)12-16(14-31-23)25(28,29)30/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNPLZBUZPFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile under controlled conditions to form the benzenesulfonyl intermediate.
Introduction of the Pyridinyl Group: The benzenesulfonyl intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a suitable base to introduce the pyridinyl group.
Coupling with Chlorobenzoate: The final step involves the coupling of the intermediate with 4-chlorobenzoate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (4-chlorobenzoate ) undergoes hydrolysis under acidic or basic conditions. In alkaline environments (e.g., aqueous NaOH/ethanol), the ester cleaves to form 4-chlorobenzoic acid and the corresponding phenol derivative (Figure 1). The trifluoromethyl and chloro substituents on the pyridine ring enhance the electron-withdrawing effect, potentially accelerating hydrolysis rates.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product(s) Formed | Yield* |
|---|---|---|---|---|
| Basic hydrolysis | 1M NaOH, ethanol | 80°C | 4-Chlorobenzoic acid + Phenol derivative | ~85% |
| Acidic hydrolysis | 1M HCl, THF | 60°C | Partial ester cleavage | ~45% |
*Yields are estimated based on analogous ester hydrolysis reactions.
Nucleophilic Substitution
The benzenesulfonyl group participates in nucleophilic displacement reactions. For example, treatment with primary amines (e.g., methylamine) in DMF at 100°C replaces the sulfonate group with a sulfonamide (Figure 2). The reaction proceeds via an
-like mechanism, facilitated by the electron-withdrawing pyridinyloxy group .
Key Data:
-
Optimal solvent: Polar aprotic (DMF, DMSO)
-
Reaction time: 12–24 hours
-
By-products: Minor sulfonic acid derivatives due to competing hydrolysis .
Coupling Reactions
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety enables cross-coupling reactions. Under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the chloro substituent reacts with aryl boronic acids to form biaryl derivatives (Table 2).
Table 2: Suzuki Coupling Examples
| Boronic Acid | Catalyst | Product | Yield* |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-pyridine conjugate | 78% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Methoxy-substituted biaryl | 65% |
*Yields derived from similar pyridinyl chloride coupling reactions.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous sulfonyl esters indicates decomposition onset at ~220°C, primarily releasing SO₂ and CO₂ due to sulfonyl and ester breakdown. The pyridine ring remains intact up to 300°C, as confirmed by mass spectrometry .
Catalytic and Redox Reactions
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyridine compounds can inhibit certain kinases associated with tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like penicillin and ciprofloxacin. The incorporation of the trifluoromethyl group is known to enhance lipophilicity, which may improve membrane penetration and bioavailability in microbial targets .
Enzyme Inhibition
The unique functional groups in this compound allow it to interact with specific enzymes, potentially leading to therapeutic effects in diseases where enzyme inhibition is beneficial. For example, the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions, which may be exploited in drug design for targeting enzymes involved in metabolic pathways.
Herbicides and Pesticides
Compounds containing pyridine rings and sulfonyl groups are often explored for their herbicidal properties. The structural characteristics of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate suggest it could be effective as a selective herbicide or pesticide due to its ability to disrupt specific biochemical pathways in plants or pests .
Plant Growth Regulators
Research into similar compounds has indicated their potential as plant growth regulators. The modulation of hormonal pathways through such compounds could lead to enhanced growth or resistance to environmental stresses .
Polymer Chemistry
The unique chemical properties of this compound make it suitable for use in polymer chemistry, particularly in the development of new materials with specific functionalities such as increased thermal stability or enhanced mechanical properties. Its ability to undergo various chemical reactions can be harnessed to create novel polymeric materials through copolymerization techniques.
Coatings and Adhesives
The incorporation of this compound into coatings or adhesives can enhance performance characteristics such as adhesion strength and resistance to environmental degradation due to the stability imparted by the trifluoromethyl group.
Future Research Directions
Future research could focus on:
- In-depth Biological Studies : Further exploration into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights into its therapeutic potential.
- Environmental Impact Assessments : Investigating the ecological effects of using this compound as an agrochemical will be crucial for sustainable practices.
- Development of Novel Derivatives : Modifying the existing structure to enhance efficacy or reduce toxicity could lead to improved applications in both medicinal and agricultural fields.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, its ability to inhibit certain enzymes or receptors can be exploited in drug development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound belongs to a family of derivatives featuring the 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif, a scaffold prized for its bioisosteric resemblance to nicotinamide and related heterocycles. Below is a systematic comparison with five analogs (Table 1), followed by detailed discussions.
Table 1: Structural and Molecular Comparison of Analogs
Functional Group Variations and Implications
Sulfonate vs. Sulfonamide vs. Benzoate Ester
- The benzenesulfonyl group (electron-withdrawing) may enhance stability against oxidative degradation .
- 3-(Acetylamino)phenyl Sulfonate (): The sulfonate group (R-SO3<sup>-</sup>) increases hydrophilicity, favoring aqueous solubility. The acetylamino substituent (R-NHCOCH3) introduces hydrogen-bonding capacity, which could improve target affinity .
- Sulfonamide Analogs (): Sulfonamides (R-SO2NH-R') are known for enzyme inhibition (e.g., carbonic anhydrase).
Linkage Heterogeneity
- Sulfanyl vs. Ether/Oxy Linkages: The sulfanyl (-S-) bridge in ’s benzamide analog may confer greater metabolic resistance compared to ether (-O-) linkages, as thioethers are less prone to enzymatic hydrolysis. However, sulfanyl groups can oxidize to sulfoxides or sulfones, altering activity .
Molecular Weight and Substituent Effects
- Molecular Weight Trends : The target compound (inferred ~569.82 g/mol) is significantly heavier than analogs due to its benzoate ester and benzenesulfonyl groups. Higher molecular weight may limit bioavailability but enhance target selectivity.
- Halogenation Patterns: All analogs feature chlorine and trifluoromethyl groups, which enhance lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism.
Research and Development Context
While the evidence lacks explicit bioactivity data, the structural trends align with known pharmacophores:
- Pyridine-based sulfonamides (e.g., ) are explored as kinase inhibitors or antimicrobial agents.
- Benzamide derivatives () are prevalent in anticancer and anti-inflammatory drug discovery.
- Ester-containing compounds (Target compound, ) are often prodrug candidates, requiring enzymatic cleavage for activation.
Biological Activity
The compound 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate , also known as a derivative of benzenesulfonyl chloride, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₉ClF₃N₁O₃S
- Molecular Weight: 372.14 g/mol
- CAS Number: 524955-09-7
- SMILES Notation: FC(F)(F)C1=CC(Cl)=C(OC2=CC=C(C=C2)S(Cl)(=O)=O)N=C1
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 69°C to 71°C |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzenesulfonyl compounds exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The presence of the pyridine moiety may enhance these effects by interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
Studies have explored the anticancer potential of related compounds, demonstrating their ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis . In vitro assays have shown that compounds with similar structures can inhibit tumor cell proliferation and migration, suggesting a promising avenue for cancer therapeutics.
Case Studies
- Antimalarial Activity : A study evaluated the efficacy of related compounds against Plasmodium falciparum, revealing significant antimalarial activity. The tested compounds demonstrated a capacity to inhibit parasite growth in vitro and improved survival rates in murine models infected with drug-resistant strains .
- Toxicological Assessments : Toxicity studies have been conducted using various assays (e.g., Ames test, mouse lymphoma mutation assay) to assess the safety profile of compounds similar to this compound. Results indicate that while some derivatives show promising biological activity, they also exhibit cytotoxic effects at higher concentrations .
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
